Reverse (5'→3') Oligonucleotide Synthesis Enabled
3'-O-DMTr-thymidine is the indispensable monomer for reverse (5'→3') oligonucleotide synthesis. In contrast to 5'-O-DMTr-thymidine (CAS 40615-39-2), which directs chain elongation in the conventional 3'→5' direction by presenting a free 3'-OH for phosphoramidite coupling, the 3'-O-protected isomer leaves the 5'-OH available for nucleophilic attack on an incoming 5'-phosphoramidite, reversing the synthesis polarity. [1] Using 3'-O-DMTr-protected monomers and a commercial CPG support, Claeboe et al. achieved a stepwise coupling yield of 93% during reverse synthesis of a dodecanucleotide, with a final tyrosine phosphoramidite appended at the 3'-terminus in 60% yield. [2] This reversed directionality is structurally inaccessible with the 5'-O-DMTr isomer, which would produce only standard 3'→5' linkages. [1]
| Evidence Dimension | Directionality of oligonucleotide chain elongation |
|---|---|
| Target Compound Data | Enables 5'→3' (reverse) synthesis; 93% stepwise yield demonstrated for a 12-mer [2] |
| Comparator Or Baseline | 5'-O-DMTr-thymidine (CAS 40615-39-2) enables only 3'→5' (conventional) synthesis |
| Quantified Difference | Reversed synthesis polarity (qualitative structural necessity); 93% coupling efficiency per cycle [2] |
| Conditions | Solid-phase phosphoramidite chemistry on controlled-pore glass (CPG); ChemGenes reverse monomers and support; dichloroacetic acid deprotection cycles [2] |
Why This Matters
Any laboratory requiring 3'-modified or 5'-terminal-functionalized oligonucleotides must procure the 3'-O-DMTr isomer; the 5'-O-DMTr isomer cannot physically support reverse chain growth.
- [1] Díaz-Rodríguez, A.; Fernández, S.; Sanghvi, Y. S.; Ferrero, M.; Gotor, V. Novel Chemoenzymatic Protocol for the Synthesis of 3′-O-Dimethoxytrityl-2′-deoxynucleoside Derivatives as Building Blocks for Oligonucleotide Synthesis. Org. Process Res. Dev. 2006, 10, 581–587. View Source
- [2] Claeboe, C. D.; Gao, R.; Hecht, S. M. 3′-Modified Oligonucleotides by Reverse DNA Synthesis. Nucleic Acids Res. 2003, 31 (19), 5685–5691. View Source
